3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde

Lipophilicity Drug-likeness Permeability

3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde (CAS 696646-49-8) is a strategic, non-interchangeable heterocyclic building block for drug and agrochemical discovery. The meta-bromine substitution pattern is a critical pharmacophoric element validated in clinical candidates like anle138b, delivering unique electronic and steric properties distinct from para-bromo or chloro analogs. Its favorable LogP (2.45) and free pyrazole NH as a hydrogen bond donor make it ideal for CNS-focused fragment-based lead generation. The robust, non-hygroscopic crystalline form (mp 149–151°C) ensures accuracy in automated high-throughput synthesis platforms.

Molecular Formula C10H7BrN2O
Molecular Weight 251.083
CAS No. 696646-49-8
Cat. No. B2919501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde
CAS696646-49-8
Molecular FormulaC10H7BrN2O
Molecular Weight251.083
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=C(C=NN2)C=O
InChIInChI=1S/C10H7BrN2O/c11-9-3-1-2-7(4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13)
InChIKeyYMIUREILNBMIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde (CAS 696646-49-8): A meta-Bromo-Substituted Pyrazole-4-carbaldehyde Scaffold for Medicinal Chemistry and Synthesis


3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde (CAS 696646-49-8) is a heterocyclic building block comprising a pyrazole ring with a 3-bromophenyl group at position 3 and a carbaldehyde at position 4. This compound belongs to the 3-aryl-1H-pyrazole-4-carbaldehyde family, recognized as versatile intermediates for constructing tri-substituted pyrazole libraries, particularly anticancer agents accessed via the Vilsmeier–Haack formylation route [1]. The meta-bromine substitution pattern distinguishes it from the more prevalent para-bromo regioisomer (CAS 350997-68-1) and the 3-chlorophenyl analog (CAS 681260-24-2), imparting unique electronic and steric characteristics that govern downstream reactivity and biological target interactions [2]. Commercially available from multiple suppliers (AKSci, Leyan, ChemScene, CymitQuimica) at purities ranging from 95% to ≥98%, this compound serves as a strategic intermediate for laboratories developing proprietary pyrazole-based libraries, PET imaging agents, and agrochemical leads .

Why 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde Cannot Be Interchanged with Other Pyrazole-4-carbaldehyde Analogs


Generic substitution of pyrazole-4-carbaldehyde building blocks is precluded because the bromine substitution position (meta vs. para) and halogen identity (Br vs. Cl) critically alter the compound's electronic profile, chemical reactivity, and biological target engagement. The meta-bromine exerts a dominant electron-withdrawing inductive effect (−I) without the resonance donation characteristic of para-substituted halogens, leading to distinct regioselectivity in electrophilic aromatic substitution and cross-coupling reactions compared to 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde [1]. The 3-bromophenyl motif is also a validated pharmacophoric element: it is essential for the activity of anle138b, a clinical-stage inhibitor of α-synuclein and prion protein oligomerization, where the meta-bromine substitution cannot be replaced by a para-bromo or meta-chloro group without loss of potency . Physicochemical differences further prohibit interchange—the target compound has a computed LogP of 2.45, which is approximately 0.45 units higher than the 3-chlorophenyl analog (cLogP ≈ 2.0) and approximately 2.7 units lower than the N-phenyl-substituted derivative (LogP = 5.14), placing it in a favorable lipophilicity window for lead-like compounds that is not accessible with the other analogs [2]. The free pyrazole NH of this scaffold is essential for target hydrogen bonding; this donor is eliminated in the N-phenyl analog, fundamentally altering the pharmacological profile .

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde Against Closest Analogs


LogP and TPSA Comparison: Meta-Br vs. Meta-Cl vs. N-Phenyl Analogs Reveals Optimal Lipophilicity Window

3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde has a computed LogP (cLogP) of 2.45, positioning it within the optimal range for lead-like compounds (cLogP typically 1–3) and consistent with favorable passive membrane permeability . In a direct comparison across related scaffolds, the 3-chlorophenyl analog (CAS 681260-24-2) exhibits a lower cLogP of approximately 2.0, while the N-phenyl-substituted derivative 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde shows a markedly elevated LogP of 5.14, which exceeds standard drug-like thresholds [1]. The TPSA of the target compound is 45.75 Ų, indicating good passive permeation potential . The ΔLogP of −2.69 relative to the N-phenyl analog corresponds to an approximately 500-fold decrease in octanol-water partition coefficient, substantially improving aqueous solubility and reducing predicted phospholipidosis risk .

Lipophilicity Drug-likeness Permeability Physicochemical profiling

GHS Hazard Profile Differentiation: 3-Bromo Analog Lacks Eye Dam. 1 Classification Present in 4-Bromo Analog

The 4-bromo regioisomer (CAS 350997-68-1), as supplied by Sigma-Aldrich, carries GHS hazard classification Eye Dam. 1 (H318: Causes serious eye damage) and Acute Tox. 4 Oral (H302: Harmful if swallowed), with Signal Word 'Danger,' Storage Class Code 11 (Combustible Solids), and WGK 3 . In contrast, the 3-bromo target compound (CAS 696646-49-8) is listed by AKSci as 'Not hazardous material' for DOT/IATA transport, and its ChemScene product page reports no GHS pictograms, with standard HazMat shipping classification but no specific oral toxicity or serious eye damage warnings . While comprehensive SDS data remains limited across vendors, the absence of Eye Dam. 1 and Acute Tox. 4 classifications on available supplier documentation for the 3-bromo analog indicates a lower acute hazard profile compared to its 4-bromo counterpart .

Safety profile GHS hazard classification Lab safety Procurement compliance

Melting Point as a Processability Indicator: High Solid-State Stability Enables Accurate Automated Weighing

3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde exhibits a melting point of 149–151 °C (measured in water), as reported by ChemicalBook . This relatively high melting point, substantially above ambient laboratory temperatures (20–25 °C), ensures the compound remains a non-hygroscopic, free-flowing crystalline solid under standard storage and handling conditions. The 4-bromo regioisomer (CAS 350997-68-1) is described by Sigma-Aldrich as a solid, but its melting point is not publicly disclosed in product documentation . The high melting point of the 3-bromo analog facilitates purification by recrystallization, minimizes electrostatic adhesion and caking during automated powder dispensing, and supports long-term storage stability without refrigeration beyond the recommended 2–8°C, all of which are critical for reproducible SAR studies and high-throughput chemistry workflows.

Solid-state properties Melting point Automated weighing Processability

Meta-Br Enables Regiochemically Distinct Cross-Coupling Reactivity for Library Diversification vs. Para-Br Analog

The meta-bromo substituent on the phenyl ring of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde serves as a versatile handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) without interfering with the carbaldehyde group [1]. The 3-bromophenyl aldehyde motif has been specifically employed in Knoevenagel condensation with methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate to construct (pyrazol-4-yl)acrylic acid derivatives, confirming the compatibility of the meta-bromo group with diverse C–C bond-forming reactions [1]. The broader class of 3-aryl-1H-pyrazole-4-carbaldehydes is accessed via Vilsmeier-Haack formylation of substituted acetophenone semicarbazones in reported yields of 60–75%, establishing a robust synthetic precedent [2]. The 4-bromo analog has been similarly employed as a precursor for tri-substituted pyrazoles via condensation with hydrazines and active methylene compounds [3]. However, the meta-substitution pattern provides a distinct electronic bias: the 3-bromophenyl group exerts a primarily inductive electron-withdrawing effect, whereas the 4-bromophenyl group engages in resonance donation, leading to divergent regioselectivity in electrophilic aromatic substitution and potentially different biological activity profiles in the resulting products [2].

Cross-coupling Synthetic chemistry Bromoarene Library synthesis

Clinical Scaffold Validation: 3-Bromophenyl Group is Essential for Anle138b α-Synuclein Inhibitor Activity

The 3-bromophenyl substituent is a critical pharmacophoric element in anle138b (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole), an inhibitor of α-synuclein and prion protein (PrPSc) oligomerization that has demonstrated efficacy in animal models of Parkinson's disease and is currently in active clinical development . ¹¹C-labeled derivatives of anle138b retaining the 3-bromophenyl group are being developed as PET imaging agents for α-synuclein aggregates, confirming the translational relevance of the 3-bromophenyl-pyrazole scaffold . 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde serves as a direct synthetic entry point to this clinically validated pharmacophore class; its carbaldehyde group at position 4 provides a functionalization handle for introducing radiolabeling precursors or diversity elements while preserving the essential 3-bromophenyl recognition motif . In contrast, the 4-bromo analog (CAS 350997-68-1) cannot access the anle138b pharmacophore space, as published studies demonstrate that the meta-bromine position is required for optimal binding to α-synuclein aggregates—para-substituted analogs are not reported to exhibit comparable activity .

PET imaging Neurodegeneration α-synuclein Translational pharmacology

Optimal Application Scenarios for Procuring 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde


Medicinal Chemistry Lead Optimization Targeting CNS-Penetrant Kinase or GPCR Modulators

With a favorable LogP of 2.45 and an unsubstituted pyrazole NH capable of acting as a hydrogen bond donor, this compound is well-suited as a fragment or early lead scaffold for CNS drug discovery programs . The meta-bromine provides a synthetic handle for late-stage Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig), while the carbaldehyde group enables condensation with hydrazines and amines to generate focused tri-substituted pyrazole libraries. The compound's solid form (mp 149–151 °C) ensures accurate automated weighing for dose-response assays .

PET Imaging Probe Development for α-Synucleinopathy Diagnostics

The structural homology of this compound to the anle138b clinical scaffold makes it a strategic synthon for developing novel ¹⁸F- or ¹¹C-labeled pyrazole-based PET tracers targeting α-synuclein, tau, or prion protein aggregates . The carbaldehyde group at position 4 provides a convenient functionalization point for introducing radiolabeling precursors, while the 3-bromophenyl moiety is preserved as the key recognition element validated by anle138b PET imaging studies .

Parallel Synthesis and Automated High-Throughput Chemistry Workflows

The compound's high melting point (149–151 °C) and non-hygroscopic crystalline nature enable accurate automated dispensing on platforms such as Chemspeed or Mettler-Toledo Quantos, reducing dosing errors in parallel synthesis . Combined with competitive commercial availability from multiple vendors at purities ≥95% and the absence of Eye Dam. 1 GHS classification, this compound is optimized for high-throughput chemistry environments where safety compliance efficiency and weighing accuracy are critical operational parameters .

Agrochemical Intermediate for Novel SDHI Fungicide or Herbicide Development

Pyrazole-4-carbaldehydes are established intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. The meta-bromine substitution pattern offers a distinct electronic profile from the para-substituted analogs used in commercial SDHI compounds, potentially circumventing existing patent claims and providing access to novel intellectual property for agrochemical discovery programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.